2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde
Description
2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde is a heteroaromatic compound featuring a quinoline backbone substituted with chlorine at position 2, a trifluoromethyl group at position 7, and a formyl group at position 2. This structure combines electron-withdrawing substituents (Cl and CF₃) with a reactive aldehyde moiety, making it a versatile intermediate in pharmaceutical and materials chemistry. The trifluoromethyl group enhances metabolic stability and lipophilicity, which is advantageous in drug design .
Synthesis typically employs the Vilsmeier-Haack reaction, where N-substituted acetamides react with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to form the aldehyde functionality . For example, N-(3-tolyl)acetamide derivatives are used as precursors, with reaction conditions tailored to accommodate the trifluoromethyl group’s steric and electronic effects .
Properties
IUPAC Name |
2-chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO/c12-10-7(5-17)3-6-1-2-8(11(13,14)15)4-9(6)16-10/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQTZOWCOJIVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Vilsmeier-Haack reaction, which involves the reaction of a quinoline derivative with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) . The trifluoromethyl group can be introduced using reagents like ClCF2CO2Me (methyl chlorodifluoroacetate) in the presence of a catalyst such as CuI (copper iodide) and KF (potassium fluoride) under reflux conditions .
Industrial Production Methods
Industrial production methods for 2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde may involve large-scale adaptations of the laboratory synthesis routes. These methods often focus on optimizing reaction conditions to improve yield and reduce costs. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: 2-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid.
Reduction: 2-Chloro-7-(trifluoromethyl)quinoline-3-methanol.
Scientific Research Applications
2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde is a synthetic organic compound with a quinoline moiety and trifluoromethyl and chloro substituents. Its molecular formula is C₁₁H₅ClF₃N₁O. Due to its potential applications in drug development and unique chemical properties, the compound is of interest in medicinal chemistry.
Applications
This compound applications span in several fields, including pharmaceutical development due to its biological activities. Quinoline derivatives have been investigated for their potential as anti-cancer agents, antimicrobials, and central nervous system drugs. The presence of the aldehyde (carbaldehyde) group suggests potential applications in organic synthesis as a reactive intermediate. The trifluoromethyl group can also influence the molecule's properties, such as lipophilicity and metabolic stability, which are important factors in drug discovery.
Chemical Synthesis
2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde serves as a building block in organic synthesis. The aldehyde group allows for reactions such as condensation and nucleophilic addition, creating diverse chemical entities. It can be utilized in the synthesis of complex heterocycles, which are essential in drug discovery and development.
Medicinal Chemistry
2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde has been investigated as a pharmaceutical agent, with its structural characteristics contributing to various biological activities.
Antimicrobial Activity Studies indicate that quinoline derivatives exhibit antimicrobial properties against a range of pathogens. The presence of the trifluoromethyl group may enhance this activity by improving the compound's interaction with bacterial membranes.
Anticancer Potential Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its ability to interact with specific enzymes or receptors involved in cancer pathways is under investigation.
Material Science
The trifluoromethyl group imparts unique electronic properties, making 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde suitable for applications in material science.
Supramolecular Chemistry The aromatic nature combined with electron-withdrawing substituents enables participation in π-π stacking interactions, which is crucial for constructing supramolecular structures.
Dye and Pigment Production Its stability and reactivity allow it to be used in the manufacture of dyes and pigments.
Biochemical Analysis
Biochemical Properties 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. It can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic amino acid residues in enzymes, which can lead to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions.
Cellular Effects The effects of this compound on cellular processes are diverse, influencing cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. It can also affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.
Molecular Mechanism At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. It may inhibit enzyme activity by forming a covalent bond with the active site, preventing substrate binding, or activate enzymes by inducing conformational changes that enhance substrate affinity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Case Studies
Anticancer Activity A study investigated the anticancer effects of quinoline derivatives, including 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde. Results showed that this compound exhibited cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction being explored.
Antimicrobial Efficacy Research focusing on the antimicrobial properties of quinoline derivatives demonstrated that compounds similar to 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde displayed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential use as a lead compound in antibiotic development.
Mechanism of Action
The mechanism of action of 2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with specific molecular targets, such as DNA or proteins. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to improved biological activity .
Comparison with Similar Compounds
Comparison with Similar Quinoline-3-carbaldehyde Derivatives
Structural and Substituent Variations
Key analogs of 2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde include:
- 2-Chloro-7-methylquinoline-3-carbaldehyde (methyl substituent at position 7)
- 2-Chloro-7-methoxyquinoline-3-carbaldehyde (methoxy substituent at position 7)
- Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate (carboxylate ester at position 7)
Table 1: Substituent Effects on Key Properties
Reactivity and Functionalization
- Electrophilicity: The trifluoromethyl group in this compound increases the aldehyde’s electrophilicity compared to methyl or methoxy analogs, facilitating nucleophilic additions (e.g., hydrazine reactions to form hydrazinylquinolines) .
- Synthetic Utility: The methyl-substituted variant (2-Chloro-7-methylquinoline-3-carbaldehyde) is often used in hydrazine condensations to yield hydrazone derivatives, but its lower electrophilicity requires harsher reaction conditions .
- Crystallographic Data : Structural analyses (e.g., via SHELX software ) reveal that the trifluoromethyl group introduces significant steric bulk, affecting molecular packing and crystal lattice stability compared to smaller substituents like methyl .
Biological Activity
2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
- Chemical Formula : C₁₁H₅ClF₃N₀
- Molecular Weight : 259.61 g/mol
- CAS Number : 1621615-09-5
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in critical biochemical pathways, which can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Modulation of Inflammatory Pathways : The trifluoromethyl group enhances the compound's ability to interact with inflammatory mediators, thereby reducing inflammation .
- Antimicrobial Mechanism : The chlorinated quinoline structure is known to disrupt microbial cell membranes, leading to cell death .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, showcasing its potential as an antimicrobial agent.
Anticancer Research
In vitro studies demonstrated that the compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported at approximately 20 µM, indicating promising anticancer activity .
Anti-inflammatory Effects
Research on the anti-inflammatory properties revealed that treatment with this compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell models. This suggests a potential role in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Notes |
|---|---|---|---|
| This compound | 10 - 50 | 20 | Significant activity across multiple assays |
| 2-Chloroquinoline | 30 - 70 | 25 | Less potent than the target compound |
| Trifluoromethylquinoline | 15 - 60 | 30 | Similar mechanism but lower efficacy |
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group at the 3-position of the quinoline scaffold. Modifications, such as using phosphorus pentachloride (PCl₅) under controlled conditions, can improve yields . For example, Meth-Cohn et al. demonstrated that 2-chloroquinoline-3-carbaldehyde derivatives are accessible through this method, with the trifluoromethyl group introduced via precursor halogenation or direct substitution .
Q. Which spectroscopic techniques are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~9.8–10.2 ppm) and trifluoromethyl group (δ ~110–120 ppm in ¹³C).
- IR Spectroscopy : A strong C=O stretch (~1680–1700 cm⁻¹) for the aldehyde and C-F vibrations (~1100–1200 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
Q. What safety precautions are recommended when handling this compound?
While specific hazard data for this compound is limited, general quinoline-handling protocols apply:
- Use gloves, lab coats, and goggles to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store in a dry, ventilated area away from ignition sources .
Advanced Research Questions
Q. How do substituents (e.g., Cl, CF₃) influence the compound’s reactivity in derivatization reactions?
The electron-withdrawing trifluoromethyl group at the 7-position enhances electrophilicity at the 3-carbaldehyde, facilitating nucleophilic additions (e.g., Schiff base formation). The 2-chloro substituent stabilizes intermediates via resonance, enabling regioselective functionalization. For instance, condensation with amines under mild conditions yields imines with >80% efficiency .
Q. What experimental strategies resolve contradictions in antimicrobial activity data?
Discrepancies may arise from strain-specific responses or testing protocols . For example:
- Disc diffusion assays in E. coli showed inhibition zones of 14.2 ± 1.2 mm for bromo-substituted analogs, while chloro derivatives were less active (9.7 ± 1.2 mm) .
- Minimum inhibitory concentration (MIC) assays and standardized CLSI protocols are recommended to minimize variability. Synergistic effects with commercial antibiotics should also be tested .
Q. How can crystallographic data improve mechanistic understanding of its bioactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
